1-Ethyl-4-(4-fluorobenzoyl)piperazine 1-Ethyl-4-(4-fluorobenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0689005
InChI: InChI=1S/C13H17FN2O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3
SMILES: CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Molecular Formula: C13H17FN2O
Molecular Weight: 236.28 g/mol

1-Ethyl-4-(4-fluorobenzoyl)piperazine

CAS No.:

Cat. No.: VC0689005

Molecular Formula: C13H17FN2O

Molecular Weight: 236.28 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-4-(4-fluorobenzoyl)piperazine -

Specification

Molecular Formula C13H17FN2O
Molecular Weight 236.28 g/mol
IUPAC Name (4-ethylpiperazin-1-yl)-(4-fluorophenyl)methanone
Standard InChI InChI=1S/C13H17FN2O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3
Standard InChI Key KPMMLEFKDPBPIN-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Canonical SMILES CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Properties

Molecular Identity and Structure

1-Ethyl-4-(4-fluorobenzoyl)piperazine features a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. The ethyl group is attached to one nitrogen atom, while the 4-fluorobenzoyl group is connected to the other nitrogen atom. The benzoyl group contains a fluorine atom at the para position of the benzene ring, which significantly influences the compound's electronic properties and potential biological interactions.

Physical and Chemical Properties

Based on the analysis of similar piperazine derivatives, 1-Ethyl-4-(4-fluorobenzoyl)piperazine is expected to have a molecular weight of approximately 234.26 g/mol. This compound likely exists as a white to off-white crystalline solid at room temperature, similar to other functionalized piperazine derivatives described in the literature. The presence of the 4-fluorobenzoyl group contributes to the compound's lipophilicity, while the piperazine ring provides basic centers that can participate in various chemical interactions.

Like other substituted piperazine derivatives, this compound likely exhibits conformational dynamics due to the partial amide double bond character of the benzoyl-nitrogen connection . This characteristic often leads to the presence of rotamers that can be detected through nuclear magnetic resonance (NMR) spectroscopy, as observed in similar compounds. The table below summarizes the key physical and chemical properties of 1-Ethyl-4-(4-fluorobenzoyl)piperazine:

PropertyDescription
Molecular FormulaC₁₃H₁₇FN₂O
Molecular Weight~234.26 g/mol
Physical AppearanceLikely white to off-white crystalline solid
SolubilityProbably soluble in organic solvents (chloroform, dichloromethane, DMSO); limited water solubility
Melting PointExpected range: 150-180°C (based on similar compounds)
Conformational BehaviorLikely exhibits rotamers due to restricted rotation around the amide bond
StabilityExpected to be stable under standard conditions; may be sensitive to strong acids/bases

Synthesis Methodologies

Proposed Synthetic Route

A plausible synthetic route for 1-Ethyl-4-(4-fluorobenzoyl)piperazine may involve:

  • Protection of one nitrogen of piperazine using a suitable protecting group

  • N-alkylation of the unprotected nitrogen with an ethyl group using ethyl halide or ethyl tosylate

  • Deprotection of the second nitrogen

  • Acylation of the free nitrogen with 4-fluorobenzoyl chloride or similar acylating agent

  • Purification of the final product through recrystallization or column chromatography

This synthetic approach would be similar to those used for other 1,4-disubstituted piperazine derivatives reported in the literature . After synthesis, the compound would typically be purified using standard techniques and characterized using a combination of spectroscopic methods.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy serves as a primary tool for structure elucidation and purity assessment of piperazine derivatives. Based on the analysis of similar compounds, the expected NMR characteristics of 1-Ethyl-4-(4-fluorobenzoyl)piperazine would include:

¹H NMR Spectroscopy

The proton NMR spectrum would likely display several characteristic signals:

  • Ethyl group: triplet (δ ~1.0-1.2 ppm) for the methyl protons and quartet (δ ~2.4-2.6 ppm) for the methylene protons

  • Piperazine ring protons: multiple signals in the range of δ ~2.4-3.6 ppm, possibly appearing as complex multiplets due to the asymmetric substitution pattern

  • Aromatic protons: signals in the range of δ ~7.0-7.8 ppm, with characteristic coupling patterns influenced by the fluorine atom

¹³C NMR Spectroscopy

Carbon-13 NMR would provide additional structural confirmation:

  • Carbonyl carbon: signal at δ ~165-170 ppm

  • Aromatic carbons: signals between δ ~115-165 ppm, with the carbon bonded to fluorine showing characteristic splitting due to C-F coupling

  • Piperazine ring carbons: signals in the range of δ ~40-55 ppm

  • Ethyl group carbons: signals at δ ~12-13 ppm (methyl) and δ ~50-52 ppm (methylene)

¹⁹F NMR Spectroscopy

For a fluorine-containing compound like 1-Ethyl-4-(4-fluorobenzoyl)piperazine, ¹⁹F NMR would show a single peak at approximately δ -110 ppm, which is typical for a para-substituted fluorophenyl group .

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern:

  • Molecular ion peak at m/z ~234 [M]⁺ or ~235 [M+H]⁺

  • Fragment peaks corresponding to the loss of the ethyl group, fluorobenzoyl group, or other characteristic fragmentations

Conformational Analysis

Like other functionalized piperazine derivatives, 1-Ethyl-4-(4-fluorobenzoyl)piperazine may exhibit conformational dynamics due to the restricted rotation around the amide bond . Dynamic NMR studies could reveal the presence of conformers and provide information about the energy barriers between different conformational states. This conformational behavior is significant as it may influence the compound's biological activity and binding properties.

Comparative Analysis with Related Compounds

Structural Analogues

To better understand the potential properties and applications of 1-Ethyl-4-(4-fluorobenzoyl)piperazine, it is valuable to compare it with structurally related compounds. The table below presents a comparison with several analogues:

CompoundMolecular FormulaKey Structural DifferencesPotential Impact on Properties
1-Ethyl-4-(4-fluorobenzoyl)piperazineC₁₃H₁₇FN₂OReference compound-
(R)-1-(1-(4-Fluorophenyl)ethyl)piperazineC₁₂H₁₇FN₂Direct attachment of fluorophenylethyl to piperazine instead of benzoyl linkage; chiral center presentMay exhibit stereoselective biological activities; different receptor binding profile
Ethyl 1-((4-fluorobenzoyl)carbamothioyl)piperidine-4-carboxylateC₁₆H₁₉FN₂O₃SContains carbamothioyl group and piperidine instead of piperazine; additional ester functionalityDifferent physicochemical properties; potential for alternative biological targets
1-(4-Methylbenzoyl)-4-phenylpiperazine-2,5-dioneC₁₈H₁₆O₃N₂Contains methyl instead of fluoro group; additional carbonyl groups in the piperazine ringDifferent electronic properties; potential antioxidative activity

Structure-Activity Relationships

The structural features of 1-Ethyl-4-(4-fluorobenzoyl)piperazine that may contribute to its biological activity include:

  • The piperazine ring, which provides a rigid scaffold with specific spatial arrangement of the substituents

  • The ethyl group, which enhances lipophilicity and may influence membrane permeability

  • The 4-fluorobenzoyl group, where the fluorine atom can:

    • Enhance metabolic stability by blocking potential sites of oxidation

    • Increase lipophilicity, improving membrane penetration

    • Form hydrogen bonds or engage in dipole-dipole interactions with biological targets

    • Alter the electronic distribution of the benzoyl group

Studies on related piperazine derivatives have shown that the nature and position of substituents on the piperazine ring significantly influence their biological activity profiles . The 4-fluorobenzoyl group, in particular, may enhance binding to certain biological targets due to the unique electronic properties imparted by the fluorine atom.

Activity TypePotentialRationale
Sigma Receptor BindingModerate to highPiperazine derivatives have demonstrated affinity for sigma receptors, which are implicated in various neurological disorders
Anticancer ActivityPossibleRelated piperazine compounds have shown ability to inhibit microtubule synthesis and disrupt cell cycle progression
Antioxidant PropertiesPossibleCertain piperazine derivatives demonstrate antioxidative activity, which may be beneficial in conditions involving oxidative stress
Central Nervous System EffectsProbableMany piperazine compounds interact with neurotransmitter systems, potentially influencing mood, cognition, or neurological function
Antimicrobial ActivityPossibleVarious piperazine derivatives have demonstrated antibacterial and antifungal properties

Medicinal Chemistry Applications

The unique structure of 1-Ethyl-4-(4-fluorobenzoyl)piperazine makes it a potential candidate for various medicinal chemistry applications:

  • As a pharmacophore or scaffold for developing novel therapeutic agents

  • As a potential sigma receptor ligand for treating neuropsychiatric disorders

  • As a lead compound for anticancer drug development

  • In the design of antioxidant agents for treating conditions associated with oxidative stress

Structure Optimization Opportunities

Future research on 1-Ethyl-4-(4-fluorobenzoyl)piperazine might focus on structural modifications to enhance specific properties or biological activities:

  • Modification of the ethyl group to alter lipophilicity or introduce additional functional groups

  • Substitution of the fluorine atom with other halogens or functional groups to explore structure-activity relationships

  • Introduction of additional substituents on the piperazine ring to enhance binding to specific biological targets

  • Exploration of stereochemical aspects by introducing chiral centers

Analytical Methods for Identification and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable techniques for the analysis of 1-Ethyl-4-(4-fluorobenzoyl)piperazine:

  • HPLC using a C18 reverse-phase column would likely be effective for separation and quantification

  • TLC using appropriate solvent systems could be used for monitoring reaction progress and purity assessment

  • Gas chromatography, possibly coupled with mass spectrometry (GC-MS), could provide additional analytical capabilities for volatile derivatives

Spectroscopic Methods

In addition to NMR and mass spectrometry, other spectroscopic techniques that could be employed include:

  • Infrared (IR) spectroscopy: Would show characteristic absorption bands for the carbonyl group (approximately 1630-1650 cm⁻¹) and other functional groups

  • Ultraviolet-visible (UV-Vis) spectroscopy: Could provide information about the electronic transitions, particularly associated with the aromatic and carbonyl systems

  • X-ray crystallography: Would provide definitive information about the three-dimensional structure, including bond lengths, bond angles, and conformational details in the solid state

Future Research Directions

Synthesis Optimization

Future research could focus on developing more efficient and scalable synthetic routes for 1-Ethyl-4-(4-fluorobenzoyl)piperazine, potentially exploring:

  • One-pot synthesis methodologies

  • Green chemistry approaches with reduced environmental impact

  • Stereoselective synthesis if chiral derivatives are of interest

Biological Activity Profiling

Comprehensive biological screening could reveal the full spectrum of activities for this compound:

  • Receptor binding assays, particularly for sigma receptors and other CNS targets

  • Anticancer screening against various cell lines

  • Antioxidant activity assessments

  • Antimicrobial testing against diverse pathogens

Computational Studies

Molecular modeling and computational chemistry approaches could provide valuable insights:

  • Quantitative structure-activity relationship (QSAR) studies to predict biological activities

  • Molecular docking simulations to explore potential binding modes with biological targets

  • Density functional theory (DFT) calculations to investigate electronic properties and conformational preferences

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